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molecular formula C11H11N B8403719 Tetrahydrocyclopenta[b]indole

Tetrahydrocyclopenta[b]indole

Cat. No. B8403719
M. Wt: 157.21 g/mol
InChI Key: IAZKTAKWBHQCGF-UHFFFAOYSA-N
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Patent
US07968587B2

Procedure details

In Scheme II, Step B, (±)-2-(3-oxo-cyclopentyl)-isoindole-1,3-dione (9) is reacted with a phenylhydrazine of formula (10) in a typical Fischer indole synthesis to give a tetrahydrocyclopenta[b]indole of formula (11). The skilled artisan will recognize that there are a variety of acidic conditions to effect a Fischer indole synthesis, including both proton and Lewis acids. The preferred conditions use a mixture of glacial acetic acid with 4N HCl in dioxane, at a temperature of 50° C. to the reflux temperature of the solvent, for about 4 to 24 hours. The product is isolated by addition of water followed by filtration of the resulting solid. The solid is sonicated in methanol to give material of sufficient purity. Alternatively, the reaction is effected using a Lewis acid, such as zinc chloride, in an amount of about 2 to 4 equivalents.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Type
reactant
Reaction Step One
[Compound]
Name
( 10 )
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:6][CH2:5][CH:4]([N:7]2[C:15](=O)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12]C=3)C2=O)[CH2:3]1.C1(NN)C=CC=CC=1.N1C2C(=CC=CC=2)C=C1>>[CH2:2]1[C:3]2[CH:4]([N:7]=[C:15]3[C:14]=2[CH:9]=[CH:10][CH:11]=[CH:12]3)[CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CC(CC1)N1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CCC2N=C3C=CC=CC3=C21
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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